molecular formula C11H21NO8 B15200164 tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B15200164
M. Wt: 295.29 g/mol
InChI Key: KBKNFFCRGLWBNP-JAKFOPAFSA-N
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Description

tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 122371-65-7), also known as N-Boc-1,5-imino-D-glucitol, is a Boc-protected piperidine derivative characterized by a stereochemically complex polyhydroxy structure. The compound features a six-membered piperidine ring substituted with five hydroxyl groups and a hydroxymethyl group at the 2-position, along with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Key properties include:

  • Molecular formula: Estimated as C₁₁H₂₁NO₇ (molecular weight ~279 g/mol).
  • Polarity: High topological polar surface area (TPSA ≈140 Ų) due to multiple hydroxyl groups.
  • Stability: Hygroscopic nature necessitates storage in dry, cool conditions (P402, P410) to prevent decomposition .

Properties

Molecular Formula

C11H21NO8

Molecular Weight

295.29 g/mol

IUPAC Name

tert-butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO8/c1-10(2,3)20-9(18)12-8(17)6(15)5(14)7(16)11(12,19)4-13/h5-8,13-17,19H,4H2,1-3H3/t5-,6-,7+,8?,11-/m1/s1

InChI Key

KBKNFFCRGLWBNP-JAKFOPAFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C([C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(C(C(C1(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of hydroxyl groups followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its hydroxyl groups make it a suitable substrate for various enzymatic reactions.

Medicine

In medicine, this compound has potential applications as a drug intermediate. Its structural features allow for the development of derivatives with therapeutic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The tert-butyl ester group can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

The compound is compared below with structurally analogous Boc-protected amines, carbohydrate derivatives, and other piperidine/pyrrolidine-based molecules.

Structural Analogs: Boc-Protected Piperidine Derivatives
Compound Name Molecular Weight Key Substituents Solubility (Predicted) TPSA (Ų) LogP
Target Compound ~279 5 hydroxyl, hydroxymethyl, Boc High in polar solvents ~140 Low (≈-2)
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 243.34 3-hydroxypropyl, Boc Moderate ~60 Moderate (≈1)
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate 392.0 (HRMS) Methyl, pyridinyloxymethyl, Boc Low in water ~80 High (≈2.5)

Key Differences :

  • Hydrophilicity : The target compound’s polyhydroxy structure results in significantly higher water solubility compared to analogs with alkyl or aromatic substituents (e.g., 3-hydroxypropyl or pyridinyl groups) .
  • Synthetic Complexity : Multiple hydroxyl groups necessitate advanced protection/deprotection strategies during synthesis, unlike simpler Boc-protected piperidines .
Functional Analogs: Carbohydrate Derivatives
Compound Name Molecular Weight Key Features Solubility Biological Relevance
Target Compound ~279 Piperidine-based polyol, Boc Polar solvents Glycosidase inhibition potential
Calcium gluconate 430.37 Polyhydroxyhexanoate, calcium salt High in water Calcium supplementation

Key Differences :

  • Lipophilicity : The Boc group in the target compound reduces water solubility compared to ionic calcium gluconate but enhances stability in organic solvents .
  • Structural Flexibility : The piperidine ring offers conformational rigidity, unlike the flexible gluconate chain.
Spectroscopic Comparison
Compound Name 1H NMR Features 13C NMR Features HRMS (m/z)
Target Compound Multiple OH signals (δ 3.0–5.5), complex splitting due to stereochemistry Carbamate carbonyl (~155 ppm), tertiary carbons from Boc (~80 ppm) [M+H]+ 280.2 (calc)
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate Propyl chain protons (δ 1.4–1.8), OH (δ 1.9–2.2) Boc carbonyl (~155 ppm), aliphatic carbons (~20–40 ppm) [M+H]+ 244.3 (obs)
tert-Butyl (2R,5S)-2-methyl-5-... Pyridine protons (δ 7.0–8.5), methyl groups (δ 1.2–1.5) Pyrrolidine carbons (~25–50 ppm), Boc carbonyl (~155 ppm) [M+H]+ 392.0 (obs)

Key Insights :

  • The target compound’s NMR spectra are dominated by hydroxyl proton signals, whereas analogs with fewer hydroxyls exhibit simpler splitting patterns .
  • HRMS data confirms molecular weight differences, with the target compound’s mass distinct from pyrrolidine or alkyl-substituted analogs .

Q & A

Basic: What are the key steps for synthesizing this compound in laboratory settings?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with protected piperidine derivatives. For example:

Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in dichloromethane (DCM) .

Hydroxylation: Sequential hydroxylation of the piperidine ring via epoxidation followed by acid-catalyzed ring-opening to install multiple hydroxyl groups.

Purification: Column chromatography (e.g., silica gel with gradients of PE/EtOAc/MeOH) isolates the product, monitored by TLC and NMR .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Modern approaches integrate quantum chemical calculations and machine learning:

Reaction Path Search: Use software (e.g., GRRM or Gaussian) to model transition states and identify low-energy pathways for hydroxylation or Boc protection .

Condition Screening: Apply high-throughput computational tools to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation.

Feedback Loops: Validate predictions with small-scale experiments, then refine models using experimental data (e.g., yields, byproducts) .

Basic: Which characterization techniques confirm the compound’s structure?

Methodological Answer:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Assign peaks to verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups, δ 3.5–4.5 ppm for hydroxyl protons) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in polyhydroxylated systems .

Infrared (IR) Spectroscopy: Identify hydroxyl stretches (3200–3600 cm⁻¹) and carbonyl bands (~1700 cm⁻¹ for Boc) .

Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+Na]⁺ ion) .

Advanced: How to resolve contradictions in spectral data or stereochemical assignments?

Methodological Answer:

Dynamic NMR: Analyze variable-temperature ¹H NMR to detect conformational exchange in hydroxyl groups .

X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

Storage: Keep in amber glass bottles at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or oxidation of hydroxyls .

Handling: Use desiccants (e.g., silica gel) in storage containers and avoid prolonged exposure to humidity .

Decomposition Tests: Monitor purity via HPLC under stress conditions (heat, light, pH extremes) .

Advanced: What reaction mechanisms govern its participation in glycosylation or nucleophilic substitutions?

Methodological Answer:

Hydroxyl Activation: Protect specific hydroxyls with TMS or acetyl groups to direct regioselective reactions .

Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O) to trace oxygen migration during ring-opening or glycosylation.

Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps .

Basic: What role does this compound play in drug discovery?

Methodological Answer:

Intermediate Use: Acts as a chiral building block for antiviral or anticancer agents due to its polyhydroxylated scaffold .

Biological Testing: Screen derivatives for enzyme inhibition (e.g., glycosidases) using fluorescence-based assays .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR):

  • Modify hydroxyl patterns or introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability .
  • Use molecular docking (AutoDock, Schrödinger) to predict binding to target proteins .

Prodrug Strategies: Install enzymatically cleavable groups (e.g., phosphates) to improve bioavailability .

Basic: What safety protocols are required for handling?

Methodological Answer:

PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .

Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to analyze and mitigate reaction byproducts?

Methodological Answer:

Byproduct Identification: Use LC-MS or GC-MS to detect impurities; compare with spectral libraries .

Computational Prediction: Simulate side reactions (e.g., over-Bocylation) using cheminformatics tools .

Process Optimization: Adjust stoichiometry (e.g., limit Boc₂O to 1.1 eq) or use scavengers (e.g., polymer-bound DMAP) .

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